Methyl 4-amino-7-bromoisochromane-4-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H13BrClNO3 and a molecular weight of 322.58 g/mol . This compound is known for its unique structure, which includes a bromine atom and an amino group attached to an isochromane ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride typically involves the bromination of isochromane derivatives followed by amination and esterification reactions. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, the production of Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, debrominated compounds, and substituted isochromane derivatives .
Scientific Research Applications
Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and amino group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminoisochromane-4-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological properties.
Methyl 7-bromoisochromane-4-carboxylate: Lacks the amino group, affecting its chemical behavior and applications.
4-Amino-7-bromoisochromane-4-carboxylic acid: The carboxylate group is not esterified, leading to different solubility and reactivity.
Uniqueness
Methyl 4-amino-7-bromoisochromane-4-carboxylate hydrochloride is unique due to the presence of both the bromine atom and the amino group on the isochromane ring system. This combination imparts distinctive chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H13BrClNO3 |
---|---|
Molecular Weight |
322.58 g/mol |
IUPAC Name |
methyl 4-amino-7-bromo-1,3-dihydroisochromene-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12BrNO3.ClH/c1-15-10(14)11(13)6-16-5-7-4-8(12)2-3-9(7)11;/h2-4H,5-6,13H2,1H3;1H |
InChI Key |
CDCPEQWYAIRSCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(COCC2=C1C=CC(=C2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.